REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9]([CH3:12])([CH3:11])[N:10]=2)=[CH:4][CH:3]=1.[CH:13]([C:15]1[CH:20]=[CH:19][N:18]=[CH:17][CH:16]=1)=[CH2:14].C1C(O)=CC=C(O)C=1>C1C=CC=CC=1>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH2:14][CH:13]([C:15]3[CH:20]=[CH:19][N:18]=[CH:17][CH:16]=3)[C:9]([CH3:11])([CH3:12])[N:10]=2)=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)C=1C(N1)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)C1=CC=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solution under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
is distilled off at 41°-42° C.
|
Type
|
CUSTOM
|
Details
|
The crude crystallizate obtained from the acetone solution
|
Type
|
CUSTOM
|
Details
|
is chromatographed withe benzene/acetone (95:5) on silica gel
|
Type
|
CUSTOM
|
Details
|
The combined fractions are evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Then, the residue is recrystallized twice with n-hexane
|
Type
|
CUSTOM
|
Details
|
the solution which results
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)C1=NC(C(C1)C1=CC=NC=C1)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |